4-Chloro-2-iodo-1-nitrobenzene
CAS No.: 160938-18-1
Cat. No.: VC20906144
Molecular Formula: C6H3ClINO2
Molecular Weight: 283.45 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 160938-18-1 |
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Molecular Formula | C6H3ClINO2 |
Molecular Weight | 283.45 g/mol |
IUPAC Name | 4-chloro-2-iodo-1-nitrobenzene |
Standard InChI | InChI=1S/C6H3ClINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H |
Standard InChI Key | OTLJSDATRAVVAV-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)I)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C(C=C1Cl)I)[N+](=O)[O-] |
Chemical Structure and Properties
4-Chloro-2-iodo-1-nitrobenzene (CAS: 160938-18-1) is an aromatic compound with the molecular formula C6H3ClINO2. The structure features a benzene ring with three key functional groups: a nitro group (-NO2) at position 1, an iodine atom at position 2, and a chlorine atom at position 4. This arrangement creates a molecule with unique chemical reactivity and physical characteristics.
Physical Properties
The physical properties of 4-Chloro-2-iodo-1-nitrobenzene influence its handling, storage, and application in laboratory settings. These properties are summarized in the following table:
Structural Characteristics
The molecular structure of 4-Chloro-2-iodo-1-nitrobenzene can be represented by the SMILES notation: C1=CC(=C(C=C1N+[O-])Cl)I. This notation encapsulates the arrangement of atoms and bonds that define this compound's chemical identity.
The presence of three different functional groups creates a molecule with multiple reactive sites. The iodine atom, being the more reactive halogen, typically participates more readily in coupling reactions compared to the chlorine substituent. Meanwhile, the nitro group introduces electronic effects that influence the reactivity of the aromatic ring and serves as a potential site for further transformation .
Synthesis Methods
The synthesis of 4-Chloro-2-iodo-1-nitrobenzene typically employs multi-step reaction sequences that require careful control of regioselectivity. While specific protocols vary, the general synthetic approach often begins with chlorobenzene as a starting material.
Classical Approaches
Historical methods for synthesizing this compound date back to the 19th century, with early work by Koerner documented in Gazzetta Chimica Italiana (1874) . These classical approaches typically involved nitration followed by halogenation, although the precise methodology has evolved significantly over time.
Modern Synthetic Routes
Contemporary synthetic routes to 4-Chloro-2-iodo-1-nitrobenzene have been developed with improved efficiency and selectivity. Notable contributions to the synthesis of this compound include:
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Methodologies published by Baik et al. in the Canadian Journal of Chemistry (2005), which likely introduced refinements to improve yield and purity .
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Approaches developed by Tasler et al. in Advanced Synthesis and Catalysis (2007), potentially offering more sustainable or efficient synthetic pathways .
The development of these improved synthetic methods reflects the ongoing importance of this compound as a chemical building block.
Applications in Organic Synthesis
4-Chloro-2-iodo-1-nitrobenzene serves as a valuable starting material for the synthesis of various functionalized aromatic compounds. Its utility in organic synthesis stems from the differential reactivity of its functional groups, which allows for selective transformations.
Cross-Coupling Reactions
The compound is particularly useful in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura coupling reactions, the iodine position can be selectively functionalized to introduce aryl groups, leading to the synthesis of biaryl compounds with potential applications in organic electronics and medicinal chemistry .
The differential reactivity between the iodine and chlorine substituents enables sequential functionalization through successive coupling reactions. This property is valuable for constructing complex molecular architectures with precise control over the substitution pattern.
Functional Group Transformations
Beyond coupling reactions, 4-Chloro-2-iodo-1-nitrobenzene offers versatility through potential transformations of the nitro group. The nitro functionality can be reduced to an amine, opening additional pathways for derivatization through:
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Amide formation
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Diazonium chemistry
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Heterocycle construction
These transformations expand the compound's utility as a scaffold for diverse chemical structures with tailored properties .
Biological Activity and Applications
Enzyme Inhibition Properties
Research suggests that 4-Chloro-2-iodo-1-nitrobenzene exhibits significant biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2C9, which are important enzymes involved in drug metabolism .
This inhibitory activity may have implications for drug development, potentially serving as a starting point for designing compounds that modulate cytochrome P450 activity for therapeutic purposes.
Pharmaceutical Applications
Research Trends and Future Directions
Methodological Innovations
Ongoing research continues to explore new methodologies for utilizing 4-Chloro-2-iodo-1-nitrobenzene in organic synthesis. These efforts focus on:
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Developing milder reaction conditions for selective functionalization
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Exploring catalytic systems that enable challenging transformations
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Investigating sustainable approaches to synthesis and derivatization
These methodological innovations aim to expand the utility of this compound while addressing contemporary concerns about reaction efficiency and environmental impact.
Applications in Materials Science
The unique electronic properties imparted by the combination of electron-withdrawing and halogen substituents make 4-Chloro-2-iodo-1-nitrobenzene and its derivatives promising candidates for materials applications. Potential areas of application include:
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